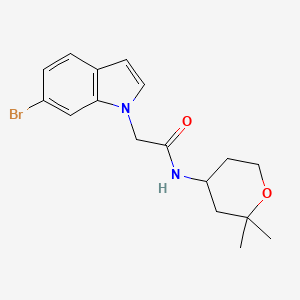![molecular formula C18H15N3O2S2 B11005944 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide](/img/structure/B11005944.png)
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of two benzothiazole moieties connected through a butanamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea . Another approach is the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . Additionally, the cyclization of thiocarbamates followed by decomposition of the 2-alkoxybenzothiazoles prepared is also a viable method .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. The choice of solvents, catalysts, and reaction parameters is crucial to achieving the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl or sulfinyl derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit microbial growth, and scavenge free radicals . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-3-Allyl-1,3-benzothiazol-2(3H)-ylidene]-3-chlorobenzamide
- 1,3-benzothiazol-2(3H)-ones with various substituents
Uniqueness
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is unique due to its dual benzothiazole moieties connected through a butanamide linker. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H15N3O2S2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C18H15N3O2S2/c22-16(20-18-19-13-7-2-4-9-15(13)24-18)10-5-11-21-17(23)12-6-1-3-8-14(12)25-21/h1-4,6-9H,5,10-11H2,(H,19,20,22) |
InChI Key |
LRRXGGUKNZVVEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate](/img/structure/B11005867.png)
![3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6-fluoro-2-methylquinazolin-4(3H)-one](/img/structure/B11005871.png)
![N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B11005874.png)
![1-(3-methylbutyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11005887.png)
![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-alanine](/img/structure/B11005897.png)
![N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11005899.png)
![N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B11005900.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B11005903.png)
![trans-4-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11005906.png)
![N-[4-(azepan-1-yl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B11005929.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B11005935.png)
![2-(4-methoxy-1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B11005940.png)
![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B11005948.png)

